molecular formula C12H21NO2 B8148623 4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester

4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester

Cat. No.: B8148623
M. Wt: 211.30 g/mol
InChI Key: XYEVIUDNQGQLTH-UHFFFAOYSA-N
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Description

4-amino-Bicyclo[222]octane-1-propanoic acid methyl ester is a chemical compound with the molecular formula C12H21NO2 It is characterized by a bicyclic structure, which includes a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated bicyclo[2.2.2]octane derivative.

    Attachment of the Propanoic Acid Methyl Ester Moiety: This step involves esterification of the propanoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The amino group and ester moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-Bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but lacks the propanoic acid methyl ester moiety.

    Bicyclo[2.2.2]octane-1,4-diamine: Contains two amino groups instead of one.

    Bicyclo[2.2.2]octane-1-carboxylic acid methyl ester: Similar ester moiety but lacks the amino group.

Uniqueness

4-amino-Bicyclo[222]octane-1-propanoic acid methyl ester is unique due to the presence of both an amino group and a propanoic acid methyl ester moiety on the bicyclo[222]octane core

Properties

IUPAC Name

methyl 3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-15-10(14)2-3-11-4-7-12(13,8-5-11)9-6-11/h2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEVIUDNQGQLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC12CCC(CC1)(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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